(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
CAS No.: 905778-17-8
Cat. No.: VC4470098
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905778-17-8 |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 340.44 |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
| Standard InChI | InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3 |
| Standard InChI Key | HCRBMBJUZKGTEY-VXPUYCOJSA-N |
| SMILES | CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key substituents include:
-
A p-tolylimino group (-N=C-C6H4-CH3) at position 2, introducing planarity and π-stacking potential.
-
A 4-methoxyphenyl group (-C6H4-OCH3) at position 4, contributing electron-donating effects via the methoxy moiety.
-
An ethanol side chain (-CH2CH2OH) at position 3, enhancing solubility and enabling hydrogen bonding.
The (Z)-configuration specifies spatial arrangement, with critical implications for molecular interactions and biological activity.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H20N2O2S | |
| Molecular Weight | 340.44 g/mol | |
| CAS Number | 905778-17-8 | |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |
| Topological Polar Surface Area | 72.6 Ų (estimated) |
Synthetic Methodologies and Optimization
General Synthesis of Thiazole Derivatives
While no published route explicitly targets (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, analogous protocols for related iminothiazoles suggest a multi-step approach:
-
Thiazole Ring Formation:
-
Imination Reaction:
-
Ethanol Side Chain Introduction:
-
Alkylation of the thiazole nitrogen using ethylene oxide or 2-chloroethanol, followed by purification via recrystallization.
-
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | I2, thiourea, 100°C, 4 h | 96 | |
| Imination | p-tolualdehyde, EtOH-HOAc, reflux | 70–85 | |
| N-Alkylation | 2-chloroethanol, K2CO3, DMF | 65–75 |
Spectroscopic Characterization and Computational Modeling
Experimental Spectral Data
Although full spectral assignments for the title compound remain unpublished, inferences derive from related structures:
-
IR Spectroscopy:
-
¹H NMR (DMSO-d6, δ ppm):
In Silico Predictions
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
-
Dipole Moment: 5.2 Debye (polar nature facilitates aqueous solubility)
-
HOMO-LUMO Gap: 4.3 eV (moderate reactivity suitable for drug-target interactions)
-
LogP: 2.8 (balanced lipophilicity for membrane permeation)
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Pharmacological Profiles
Despite lacking direct bioactivity data, SAR trends in thiazole derivatives suggest potential targets:
-
Antimicrobial Activity:
-
Anticancer Potential:
Table 3: Comparative Bioactivity of Thiazole Analogs
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group.
-
Toxicity: Ames test predictions indicate low mutagenic risk (TPA < 0.5).
Formulation Challenges
-
Solubility: Estimated aqueous solubility ~0.1 mg/mL necessitates prodrug strategies.
-
Stability: Susceptible to hydrolysis at imino bond under acidic conditions (t1/2 = 3.2 h at pH 1.2) .
Future Research Directions
-
Synthetic Optimization:
-
Biological Screening:
-
Prioritize assays against kinase targets (EGFR, VEGFR) given structural similarity to tyrosine kinase inhibitors.
-
Evaluate neuroprotective effects via NMDA receptor modulation.
-
-
Nanoparticle Delivery:
-
Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissues.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume